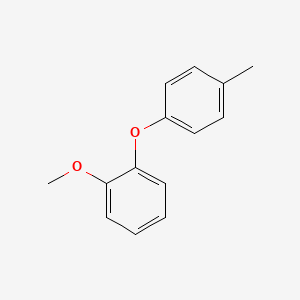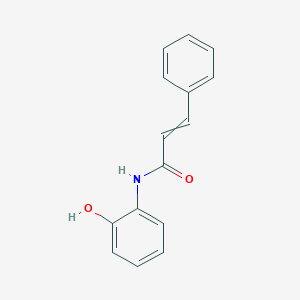![molecular formula C12H8S2 B14119568 3-(Thiophen-2-yl)benzo[b]thiophene](/img/structure/B14119568.png)
3-(Thiophen-2-yl)benzo[b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Thiophen-2-yl)benzo[b]thiophene: is a heteroaromatic compound that features a fused ring system consisting of a benzene ring and a thiophene ring. This compound is part of the larger family of benzothiophenes, which are known for their diverse applications in organic chemistry, materials science, and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Sonogashira Coupling Reaction: This method involves the palladium-catalyzed coupling of 2-iodothiophenol with phenylacetylene to form 3-(Thiophen-2-yl)benzo[b]thiophene.
Aryne Reaction: Another approach involves the reaction of alkynyl sulfides with o-silylaryl triflates to yield 3-substituted benzothiophenes.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or aminated benzothiophenes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Medicine:
Industry:
Wirkmechanismus
The exact mechanism of action for 3-(Thiophen-2-yl)benzo[b]thiophene varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to its observed antibacterial or anticancer effects . The compound’s aromatic structure allows it to participate in π-π interactions, which can be crucial in its role as an organic semiconductor .
Vergleich Mit ähnlichen Verbindungen
Benzothiophene: A simpler structure without the thiophen-2-yl substitution.
Thianaphthene: Another benzothiophene derivative with different substitution patterns.
2-Substituted Benzothiophenes: These compounds have various substituents at the 2-position, affecting their chemical properties and applications.
Uniqueness: 3-(Thiophen-2-yl)benzo[b]thiophene is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and pharmaceuticals .
Eigenschaften
Molekularformel |
C12H8S2 |
|---|---|
Molekulargewicht |
216.3 g/mol |
IUPAC-Name |
3-thiophen-2-yl-1-benzothiophene |
InChI |
InChI=1S/C12H8S2/c1-2-5-11-9(4-1)10(8-14-11)12-6-3-7-13-12/h1-8H |
InChI-Schlüssel |
LCMISIJILRTNKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({2,4,5-Tris[(4-carboxyphenyl)sulfanyl]-3,6-dicyanophenyl}sulfanyl)benzoic acid](/img/structure/B14119491.png)










![N-(4-bromophenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14119564.png)
![3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane](/img/structure/B14119569.png)
